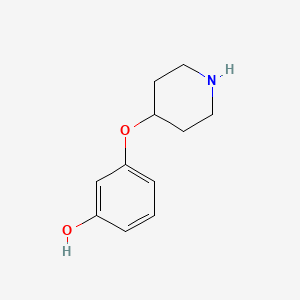

3-(Piperidin-4-yloxy)phenol

Description

Properties

IUPAC Name |

3-piperidin-4-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-3,8,10,12-13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFAIECLBCEMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311559 | |

| Record name | 3-(4-Piperidinyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718596-86-2 | |

| Record name | 3-(4-Piperidinyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718596-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Piperidinyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic potential of 3-(Piperidin-4-yloxy)phenol in medicinal chemistry

An In-Depth Technical Guide to the Therapeutic Potential of the 3-(Piperidin-4-yl)phenol Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of the 3-(Piperidin-4-yl)phenol core, a privileged scaffold in modern medicinal chemistry. While direct research on 3-(Piperidin-4-yloxy)phenol is limited in the public domain, this guide focuses on its well-studied isomer, 4-(3-hydroxyphenyl)piperidine, and its derivatives. We delve into the synthetic strategies, intricate structure-activity relationships (SAR), and diverse pharmacological profiles of these compounds. The primary focus is on their potent opioid receptor antagonism, with significant therapeutic implications for gastrointestinal disorders. Furthermore, we explore emerging applications in neurodegenerative diseases and other areas, underscoring the scaffold's versatility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical series.

Introduction: The Significance of the Piperidinyl-Phenol Core

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its favorable physicochemical properties and synthetic tractability make it a preferred structural motif for drug design.[1] When coupled with a phenol group, specifically in the 3-(piperidin-4-yl)phenol or 4-(3-hydroxyphenyl)piperidine configuration, it forms a scaffold with remarkable biological activity.[2]

This guide was initially prompted by an inquiry into 3-(Piperidin-4-yloxy)phenol. However, a thorough review of scientific literature reveals a scarcity of specific data on this ether-linked variant. In contrast, its isomer, 3-(Piperidin-4-yl)phenol (IUPAC name: 4-(3-hydroxyphenyl)piperidine), is the subject of extensive research and has given rise to clinically significant molecules. Therefore, this guide will focus on the rich pharmacology of the 4-(3-hydroxyphenyl)piperidine core as a scientifically robust proxy to understand the potential of this structural class.

Derivatives of this scaffold have been primarily investigated as pure opioid receptor antagonists, a departure from the classical morphine-like structures.[3][4] This has led to the development of peripherally selective agents for treating conditions like opioid-induced bowel dysfunction, without compromising central analgesia.[5] More recent studies have uncovered the potential of related piperidine derivatives in targeting enzymes implicated in neurodegenerative diseases, such as Alzheimer's, highlighting the scaffold's therapeutic versatility.[6][7]

Synthesis of the 4-(3-Hydroxyphenyl)piperidine Scaffold

The synthesis of 4-(3-hydroxyphenyl)piperidine derivatives often involves multi-step sequences, designed to control stereochemistry, which is crucial for biological activity. A common strategy involves the construction of a substituted piperidine ring followed by the introduction of the N-substituent. The synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a key intermediate for potent opioid antagonists, provides an excellent case study.[3][8]

Caption: Synthetic workflow for trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives.

Detailed Synthetic Protocol: From Piperidinone to the Core Scaffold

The following protocol is a generalized representation based on methodologies described in the literature for producing the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine nucleus.[8][9]

Step 1: Aryl Grignard Addition

-

Objective: Introduce the hydroxyphenyl group at the 4-position of the piperidine ring.

-

Procedure: To a solution of 3-bromoanisole in anhydrous THF, add magnesium turnings to initiate Grignard reagent formation. Cool the resulting Grignard reagent to 0°C and add a solution of 1,3-dimethyl-4-piperidinone in anhydrous THF dropwise. After the addition is complete, warm the reaction to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

Step 2: Dehydration via cis-Thermal Elimination

-

Objective: Create a tetrahydropyridine intermediate necessary for stereospecific alkylation.

-

Procedure: The tertiary alcohol from Step 1 is converted to an alkyl carbonate derivative (e.g., by reacting with ethyl chloroformate). This intermediate is then subjected to high-temperature (e.g., 190°C) thermal elimination, which proceeds via a cis-elimination mechanism to yield the 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine.[9] This method avoids harsh acidic conditions that could affect other functional groups.

Step 3: Regio- and Stereospecific Alkylation

-

Objective: Introduce the second methyl group at the 3-position with the desired trans stereochemistry.

-

Procedure: The tetrahydropyridine from Step 2 is treated with a strong base like n-butyllithium (n-BuLi) at low temperature (-20°C to -10°C) to form a metalloenamine. This intermediate is then cooled further (e.g., -50°C) and quenched with an alkylating agent such as dimethyl sulfate. This process proceeds with high regio- and stereospecificity to yield the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine.[9]

Step 4: N-Demethylation and Ether Cleavage

-

Objective: Expose the piperidine nitrogen for derivatization and deprotect the phenol.

-

Procedure: The product from Step 3 is first N-demethylated, often using 1-chloroethyl chloroformate followed by methanolysis. The methoxy group on the phenyl ring is then cleaved using a strong acid like HBr or BBr₃ to yield the final 4-(3-hydroxyphenyl)piperidine core.

Pharmacological Profile and Mechanism of Action

Primary Target: Opioid Receptors

The most well-characterized activity of 4-(3-hydroxyphenyl)piperidine derivatives is their role as pure antagonists of opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) receptors.[4] These are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous opioids and exogenous opiates.[4]

Unlike classic opioid antagonists like naloxone, where antagonism is conferred by specific N-substituents (e.g., N-allyl), the antagonist properties of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class are inherent to the scaffold, even with a simple N-methyl substituent.[4][10] Structural studies suggest that the equatorial orientation of the 3-hydroxyphenyl ring on the piperidine chair conformation is critical for mediating this antagonist activity.[11][12]

As antagonists, these compounds bind to the opioid receptor but do not induce the conformational change required for G-protein activation. They block the receptor, preventing endogenous or exogenous agonists from binding and initiating downstream signaling cascades, such as the inhibition of adenylyl cyclase and modulation of ion channels.

Caption: Antagonist action on the Mu-Opioid Receptor signaling pathway.

Emerging Targets in Neurodegenerative Disease

Recent research has expanded the biological targets for piperidine-containing scaffolds.

-

O-GlcNAcase (OGA) Inhibition: A series of 4-(arylethynyl)piperidine derivatives were identified as potent inhibitors of OGA, an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[7] OGA inhibition increases the O-GlcNAcylation of the tau protein, which in turn reduces its pathological hyperphosphorylation, a hallmark of Alzheimer's disease. One lead compound demonstrated the ability to ameliorate cognitive impairment in a mouse model of Alzheimer's.[7]

-

Choline Transporter (CHT) Inhibition: Derivatives of 3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT).[13] CHT is responsible for the uptake of choline, the rate-limiting step in acetylcholine synthesis. Modulating cholinergic signaling is a key therapeutic strategy for Alzheimer's disease.

Structure-Activity Relationship (SAR) Insights

Iterative medicinal chemistry efforts have generated a wealth of SAR data for 4-(3-hydroxyphenyl)piperidine derivatives, particularly as opioid antagonists.

| Compound Class/Modification | Target(s) | Key SAR Findings | Reference(s) |

| N-Substituent Variation | μ, κ, δ Opioid Receptors | Introduction of larger, polar N-substituents can dramatically reduce CNS penetration, leading to peripherally selective antagonists. This is key for treating GI side effects of opioids. | [14] |

| Piperidine Ring Substitution | μ, κ, δ Opioid Receptors | The trans-3,4-dimethyl substitution pattern is crucial for pure antagonist activity. The 3-methyl group appears to prevent the conformational change required for receptor activation. | [10][11] |

| Phenyl Ring Substitution | σ₁ and σ₂ Receptors | For N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide ring significantly impact affinity and selectivity for sigma receptors. Halogen substitutions generally increased σ₂ affinity. | [15] |

| Piperidine Core Modification | Estrogen Receptor α (ERα) | N-substituents on 4,4'-(piperidin-4-ylidenemethylene)bisphenols are critical. Hydrophobic groups enhance ERα binding affinity. Steric bulk near the nitrogen (tetramethylpiperidine) also remarkably enhances affinity. | [16] |

| Ether Linkage vs. C-C Bond | Choline Transporter (CHT) | In a series of benzamides, 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains for CHT inhibition. | [13] |

Therapeutic Potential and Preclinical Evidence

Gastrointestinal Motility Disorders

The most significant clinical application of this scaffold has been the development of peripherally acting mu-opioid receptor antagonists (PAMORAs). Opioids used for pain management frequently cause severe constipation by acting on mu-receptors in the gut. PAMORAs are designed to block these peripheral receptors without crossing the blood-brain barrier, thereby preserving the central analgesic effects of the opioid.

-

Alvimopan: A prototypical example derived from this scaffold, Alvimopan is approved for accelerating the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery. It has high affinity for the mu-opioid receptor and is peripherally selective.[4][11]

-

ADL 8-2698: A trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative that, in clinical studies, was shown to prevent morphine-induced delays in gastrointestinal transit time without affecting central analgesia or pupil constriction.[5]

Neurodegenerative Diseases

The piperidine scaffold is a promising starting point for developing therapies for complex neurodegenerative diseases like Alzheimer's and Parkinson's.[6] As discussed, targeting OGA with piperidine derivatives to reduce tau hyperphosphorylation is a promising, disease-modifying strategy.[7] The ability of these scaffolds to be modified for blood-brain barrier penetration makes them suitable for CNS targets.[7] Polyphenol-containing compounds, including those with phenol moieties, have also been investigated for their ability to inhibit the aggregation of amyloid-β and tau peptides.[17]

Other Potential Applications

The versatility of the piperidine and phenol motifs means derivatives have been explored for a wide range of other activities, including:

-

Anticancer Activity: Piperidine derivatives have shown cytotoxic effects against various cancer cell lines.[18]

-

Antimicrobial and Antifungal Activity: The piperidine-4-one framework, a synthetic precursor to the current scaffold, has been used to develop agents with significant bactericidal and fungicidal properties.[19][20]

-

Analgesia: While many derivatives are opioid antagonists, modifications can lead to potent analgesics that act through various mechanisms, including as mu-opioid receptor agonists.[21]

Key Experimental Protocols

Protocol: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

1. Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Non-specific binding control: Naloxone (10 µM).

-

96-well microplates.

-

Glass fiber filter plates (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Microplate scintillation counter.

2. Procedure:

-

Thaw the cell membranes on ice. Dilute in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Naloxone (for non-specific binding) OR 50 µL of test compound dilution.

-

50 µL of [³H]DAMGO diluted in assay buffer (to a final concentration near its Kd, e.g., 1-2 nM).

-

100 µL of diluted cell membranes.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

-

Harvest the assay by rapid vacuum filtration through the glass fiber filter plate.

-

Quickly wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (counts in the presence of Naloxone) from the total binding (counts with buffer only).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The 3-(Piperidin-4-yl)phenol scaffold, and specifically its well-studied 4-(3-hydroxyphenyl)piperidine isomer, represents a highly successful structural template in medicinal chemistry. Its initial promise as a novel class of opioid receptor antagonists has been realized in the form of peripherally selective drugs that have improved clinical outcomes for patients undergoing surgery.

The future of this scaffold is bright and continues to expand beyond opioid receptors. The recent discoveries of potent derivatives that can modulate key enzymes in neurodegenerative disease pathways, such as OGA and CHT, open up exciting new avenues for drug development.

Future research should focus on:

-

Systematic Exploration of the Ether Linkage: A dedicated research program to synthesize and evaluate the originally queried 3-(Piperidin-4-yloxy)phenol and its derivatives is warranted. Comparing its properties directly to the C-linked isomer could reveal important insights into the role of the linker on target engagement and pharmacokinetic properties.

-

Multi-Target Ligand Design: Given the scaffold's activity at multiple CNS targets, designing single molecules that can modulate both opioid or sigma receptors and enzymes like OGA could provide synergistic therapeutic benefits for complex diseases like Alzheimer's, which involve multiple pathological pathways.

-

Expansion into Other Therapeutic Areas: The inherent drug-like properties of the piperidinyl-phenol core suggest that libraries based on this scaffold could yield hits for a wide range of targets, including kinases, ion channels, and other GPCRs.

References

-

The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. (URL: [Link])

-

Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists. (URL: [Link])

-

Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (URL: [Link])

-

1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (URL: [Link])

-

Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. (URL: [Link])

-

Structure–activity relationship of piperidine derivatives with... (URL: [Link])

-

4-(3-Hydroxyphenyl)piperidine. (URL: [Link])

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (URL: [Link])

-

Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. (URL: [Link])

-

Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. (URL: [Link])

-

3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. (URL: [Link])

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])

-

ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. (URL: [Link])

-

Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (URL: [Link])

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (URL: [Link])

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (URL: [Link])

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (URL: [Link])

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (URL: [Link])

-

Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. (URL: [Link])

-

Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (URL: [Link])

-

Organic Compounds with Biological Activity. (URL: [Link])

-

Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. (URL: [Link])

-

Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 7. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

Solubility Profile of 3-(Piperidin-4-yloxy)phenol in Organic Solvents: A Technical Whitepaper

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). 3-(Piperidin-4-yloxy)phenol (CAS: 718596-86-2)[1] is a highly versatile scaffold featuring both an acidic phenolic hydroxyl group and a basic secondary amine (piperidine ring). This amphoteric nature presents unique solvation challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the fundamental physicochemical forces governing the solubility of 3-(Piperidin-4-yloxy)phenol, establish a predictive framework using Hansen Solubility Parameters (HSP)[2], and outline a self-validating experimental protocol for thermodynamic solubility profiling[3].

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-(Piperidin-4-yloxy)phenol in organic solvents, we must first analyze its molecular architecture. The molecule (MW: 193.24 g/mol ) possesses three distinct interaction sites:

-

Phenol (-OH): A strong hydrogen-bond donor and moderate acceptor.

-

Piperidine (-NH): A strong hydrogen-bond acceptor and moderate donor.

-

Ether Linkage (-O-): A hydrogen-bond acceptor.

The Lattice Energy Hurdle

In the solid state, the basic piperidine nitrogen of one molecule forms strong intermolecular hydrogen bonds with the acidic phenolic proton of an adjacent molecule. This dense H-bond network results in a high crystal lattice energy. For solvation to occur, the chosen organic solvent must pay the enthalpic penalty required to disrupt these solute-solute interactions[4].

Non-polar solvents (e.g., hexane, heptane) rely purely on weak dispersion forces ( δD ) and cannot break this network. Conversely, polar aprotic solvents with high hydrogen-bonding basicity (e.g., DMSO, DMF) effectively outcompete the intermolecular network by strongly solvating the phenolic proton.

Logical pathway of solid-state disruption and solvation for amphoteric phenolic compounds.

Predictive Solubility Profiling in Organic Solvents

Using the principles of Hansen Solubility Parameters (HSP)—which divide cohesive energy into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces[5]—we can categorize the solubility profile of 3-(Piperidin-4-yloxy)phenol. The compound requires solvents with high δP and δH values to achieve high solubility.

Quantitative Data Summary

The following table synthesizes the predicted solubility profile based on solvent dielectric constants ( ϵ ) and H-bond capabilities.

| Organic Solvent | Solvent Class | Dielectric Constant ( ϵ ) | H-Bond Donor / Acceptor | Predicted Solubility Range | Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | No / Strong | Very High (>50 mg/mL) | Sulfoxide oxygen acts as a powerful H-bond acceptor for the phenol. |

| Methanol (MeOH) | Polar Protic | 32.7 | Strong / Strong | High (10 - 50 mg/mL) | Dual donor/acceptor action disrupts both amine and phenol networks. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | No / Moderate | Moderate (1 - 10 mg/mL) | Carbonyl oxygen provides moderate H-bond acceptance; low polarity limits capacity. |

| Dichloromethane (DCM) | Halogenated | 8.9 | Weak / Weak | Low (0.1 - 1 mg/mL) | Relies primarily on dipole-dipole interactions and dispersion forces. |

| n-Hexane | Non-polar | 1.9 | No / No | Very Low (<0.1 mg/mL) | Incapable of breaking the solute-solute H-bond lattice. |

Note: While DCM provides moderate solubility for extraction purposes, secondary amines like piperidine can slowly undergo alkylation with dichloromethane over extended periods. DCM should be avoided for long-term stock solution storage.

Experimental Methodology: Thermodynamic Solubility Profiling

To empirically validate the solubility of 3-(Piperidin-4-yloxy)phenol, a self-validating shake-flask method must be employed[3]. Kinetic solubility methods (like solvent titration) often suffer from supersaturation artifacts. The following protocol ensures true thermodynamic equilibrium.

Step-by-Step Protocol

-

Compound Dispensing:

-

Action: Weigh 10 mg of 3-(Piperidin-4-yloxy)phenol into a 2 mL glass HPLC vial.

-

Causality: An excess of solid must be present to ensure the solution reaches saturation without entirely depleting the solid phase.

-

-

Solvent Addition:

-

Action: Add 1.0 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate). Seal tightly with a PTFE-lined cap.

-

-

Isothermal Incubation:

-

Action: Place the vial in an orbital shaker set to 298.2 K (25°C) at 300 RPM for 48 hours.

-

Causality: Extended agitation at a strictly controlled temperature overcomes kinetic trapping, ensuring the lattice dissolution reaches a thermodynamic steady state.

-

-

Phase Separation:

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

-

Causality: Filtration is explicitly avoided. Phenolic and basic amine groups frequently adsorb onto nylon or PTFE filter membranes, artificially lowering the quantified solubility. High-speed centrifugation strictly separates the phases without introducing new binding surfaces.

-

-

Quantification:

-

Action: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and analyze via HPLC-UV (monitoring at the phenol's characteristic UV absorbance, typically ~270-280 nm).

-

Standardized shake-flask workflow for thermodynamic solubility determination.

Strategic Application in Drug Development

Understanding this solubility profile is not merely an academic exercise; it dictates downstream chemistry and formulation:

-

Synthetic Chemistry: When using 3-(Piperidin-4-yloxy)phenol in nucleophilic aromatic substitution (SNAr) or reductive amination, polar aprotic solvents like DMF or DMSO are ideal. They fully solvate the molecule, maximizing the nucleophilicity of the piperidine nitrogen or the phenoxide oxygen (depending on the base used).

-

Purification (Chromatography): Due to the basic amine, the compound will streak heavily on standard silica gel if eluted with pure EtOAc/Hexane. A highly polar modifier (e.g., 5-10% Methanol) combined with a basic additive (e.g., 1% Triethylamine) is required to disrupt the compound's interaction with the acidic silanol groups of the stationary phase.

-

Formulation: For in vivo dosing or high-throughput biological screening, DMSO is the universal solvent of choice due to its superior H-bond accepting capacity, allowing for highly concentrated stock solutions (e.g., 10-50 mM) that can be easily diluted into aqueous assay buffers.

References

- 718596-86-2 3-(Piperidin-4-yloxy)

- HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL

- Hansen Solubility Parameters Source: Kinam Park / CRC Press URL

- HANSEN SOLUBILITY PARAMETERS Source: Hansen Solubility URL

- Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water)

Sources

An In-Depth Technical Guide to 3-Hydroxyphenyl vs. 4-Hydroxyphenyl Piperidine Derivatives: A Comparative Analysis for Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous pharmaceutical agents. When combined with a hydroxyphenyl moiety, it gives rise to a class of compounds with significant and diverse pharmacological activities. The seemingly subtle difference in the position of the hydroxyl group—comparing the meta (3-position) and para (4-position) isomers—results in profound distinctions in their physicochemical properties, synthetic accessibility, and, most critically, their interaction with biological targets. This guide provides an in-depth comparison of 3-hydroxyphenyl and 4-hydroxyphenyl piperidine derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and analytical characterization to inform and accelerate drug discovery and development programs.

Introduction: The Criticality of Isomeric Position

The hydroxyphenylpiperidine core is a privileged scaffold, appearing in molecules targeting a wide range of receptors and enzymes. The phenolic hydroxyl group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active site of a biological target. The position of this hydroxyl group on the phenyl ring dictates the electronic distribution, acidity, and three-dimensional orientation of this critical interaction point.

-

3-Hydroxyphenyl Derivatives: This class is extensively documented for its potent and often purely antagonistic activity at opioid receptors.[1][2] Furthermore, it has a rich history as a scaffold for modulators of central dopamine receptors.[3][4]

-

4-Hydroxyphenyl Derivatives: Research into this class reveals a different pharmacological spectrum, with many derivatives exhibiting analgesic properties, potentially through mechanisms distinct from classical opioid agonism, and activity at other targets like the nociceptin receptor.[5][6][7]

This guide will systematically dissect the differences between these two isomeric classes, providing a comprehensive framework for researchers to understand the causality behind their divergent biological profiles.

Part 1: A Comparative Analysis of Physicochemical Properties

The position of the hydroxyl group directly influences the molecule's electronic properties, which in turn affects its acidity (pKa), lipophilicity (LogP), and solubility. These parameters are fundamental to a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | 3-Hydroxyphenyl Isomer | 4-Hydroxyphenyl Isomer | Rationale & Implication |

| Phenolic Acidity (pKa) | ~10.1 | ~10.3 | The 3-OH group is slightly more acidic due to the electron-withdrawing inductive effect of the piperidine ring being more pronounced at the meta position. This can influence ionization state at physiological pH and receptor binding interactions. |

| Lipophilicity (cLogP) | Generally lower | Generally higher | The para-isomer often exhibits slightly higher lipophilicity. Compounds with very high LogP values may have poor water solubility, while those with low LogP may have difficulty crossing lipid bilayers like the blood-brain barrier.[8] |

| Polar Surface Area (TPSA) | ~32.7 Ų | ~32.7 Ų | TPSA is identical for the core structures, suggesting that without other substitutions, passive membrane permeability based on this parameter should be similar.[8] |

| Solubility (LogS) | Generally higher | Generally lower | The slightly greater polarity and lower melting point of many meta-isomers can contribute to better aqueous solubility compared to their more symmetrical para-counterparts. Poor solubility can be a significant hurdle in drug development.[8] |

Part 2: Divergent Synthetic Strategies

The synthetic routes to these isomers are well-established but distinct, a crucial consideration for library synthesis and scale-up. The choice of strategy is dictated by the availability of starting materials and the desired substitution patterns.

Synthesis of 3-Hydroxyphenyl Piperidine Derivatives

A prevalent and reliable strategy involves the demethylation of a 3-methoxyphenyl precursor. The methoxy group serves as a stable and readily available protecting group for the phenol.

Experimental Protocol: Synthesis of N-Pentyl-3-(3-hydroxyphenyl)piperidine [9]

This protocol provides a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by standard spectroscopic methods.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-pentyl-3-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the exothermicity of the reaction with boron tribromide (BBr₃) and prevent unwanted side reactions.

-

Reagent Addition: Add BBr₃ (1.2 eq) dropwise to the cooled solution via a syringe. A color change is typically observed.

-

Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is alkaline. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the residue by column chromatography or by forming the hydrochloride salt with HCl-saturated ethanol for crystallization.[9]

Synthesis of 4-Hydroxyphenyl Piperidine Derivatives

The synthesis of this isomer often involves constructing the 4-hydroxy-4-arylpiperidine core first, typically via a Grignard reaction with a protected 4-piperidone.[10]

Experimental Protocol: General Synthesis of 4-Aryl-4-hydroxypiperidines [10]

-

Protection: Protect the nitrogen of 4-piperidone, for example, as the N-Boc derivative by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Causality: The acidic N-H proton of piperidone would quench the Grignard reagent, so protection is mandatory.

-

Grignard Reaction: Dissolve the N-protected-4-piperidone in an anhydrous ether solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.

-

Reagent Addition: Add a solution of the desired arylmagnesium halide (e.g., 4-methoxyphenylmagnesium bromide for a precursor to the 4-hydroxyphenyl derivative) dropwise.

-

Reaction & Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Deprotection: Extract with an organic solvent, dry, and concentrate. The protecting group is then removed. For an N-Boc group, this is achieved by treatment with a strong acid like HCl in dioxane or trifluoroacetic acid.[10] If a 4-methoxyphenyl group was used, a final demethylation step (as described for the 3-hydroxy isomer) is required to yield the 4-hydroxyphenyl product.

Part 3: Pharmacological Profiles & Structure-Activity Relationships (SAR)

The positional isomerism of the hydroxyl group is the single most important determinant of the pharmacological profile of these derivatives.

The 3-Hydroxyphenyl Motif: A Hallmark of Opioid Antagonism and Dopamine Modulation

The 3-hydroxyphenylpiperidine core is a well-established pharmacophore for pure opioid receptor antagonists.[1][2] Unlike traditional antagonists like naloxone, where antagonism is conferred by the N-substituent (e.g., N-allyl), the antagonist property of this class is inherent to the core structure itself.[1][2] Even N-methyl derivatives are pure antagonists.

-

Opioid Receptors: These compounds are typically non-selective antagonists at µ (mu) and κ (kappa) opioid receptors.[1][11] The 3-hydroxyphenyl group is considered indispensable for this antagonist activity.[4] The N-substituent plays a critical role in modulating potency, with larger, lipophilic groups often increasing affinity.[1]

-

Dopamine Receptors: This scaffold, particularly in the form of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), has been instrumental in studying central dopamine (DA) receptors.[3][12] Enantiomers of 3-PPP exhibit complex pharmacology, acting as agonists at presynaptic autoreceptors while sometimes acting as antagonists at postsynaptic receptors, leading to a potential role as DA stabilizers.[3][4]

The 4-Hydroxyphenyl Motif: A Scaffold for Analgesics and Nociceptin Ligands

The 4-hydroxyphenyl piperidine derivatives present a more varied pharmacological profile. While some opioid activity is observed, the research emphasis has often been on non-traditional analgesic pathways and other CNS targets.

-

Analgesic Activity: Numerous studies have reported significant analgesic activity for N-substituted 4-aryl-4-hydroxypiperidines.[6][13][14][15] This activity can be modulated by substitutions on both the piperidine nitrogen and the aryl ring. For instance, N-phenethyl substitution and the presence of an electron-withdrawing group on the phenyl ring (e.g., 4-fluoro) can enhance affinity for the µ-opioid receptor.[10]

-

Nociceptin/Orphanin FQ (NOP) Receptor: This scaffold has been successfully used to develop high-affinity ligands for the NOP receptor, a target implicated in pain, anxiety, and other CNS disorders.[5][16]

Comparative Receptor Binding Data

The following table summarizes representative binding affinities (Ki, nM) for prototypical derivatives.

| Compound Class | N-Substituent | Aryl Group | µ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) | Reference |

| 4-Aryl-4-hydroxy | -CH₃ | Phenyl | 15.2 | 250.6 | 89.4 | [10] |

| 4-Aryl-4-hydroxy | -CH₂CH₂Ph | Phenyl | 1.8 | 85.3 | 35.1 | [10] |

| 4-Aryl-4-hydroxy | -CH₂CH₂Ph | 4-Fluorophenyl | 1.2 | 60.1 | 28.9 | [10] |

Note: Direct comparative binding data for 3-hydroxyphenyl derivatives under identical assay conditions is sparse in single publications, but they are broadly characterized as potent but non-selective antagonists.[1]

Part 4: Analytical Characterization Workflow

Accurate and robust analytical methods are essential for confirming the identity, purity, and concentration of synthesized compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for this purpose.

Experimental Protocol: RP-HPLC-UV Analysis of a Hydroxyphenyl Piperidine Derivative [17][18][19]

This protocol is designed for purity assessment and can be adapted for quantification with the inclusion of a calibration curve.

-

System Preparation: Set up an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[18][19]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., Water with 0.1% Phosphoric Acid) and an organic phase (e.g., Acetonitrile). A typical starting point is a 68:32 v/v ratio of Acetonitrile to aqueous buffer.[19] Causality: The acidic modifier improves peak shape by suppressing the ionization of residual silanols on the column and ensuring the analyte is in a consistent protonation state.

-

Flow Rate: 1.0 mL/min.[19]

-

Column Temperature: 30 °C.[19]

-

Detection Wavelength: Set the UV detector to the absorbance maximum (λmax) of the hydroxyphenyl moiety, typically around 275-280 nm.

-

-

Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject the sample onto the HPLC system.

-

Data Interpretation: Integrate the area of all peaks in the resulting chromatogram. The purity of the sample is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness Note: For compounds lacking a strong chromophore or when analyzing for trace-level impurities like piperidine itself, a pre-column derivatization step with an agent like 4-toluenesulfonyl chloride can be employed to create a UV-active product, significantly enhancing sensitivity and allowing for accurate quantification.[19][20]

Conclusion and Future Directions

The positional isomerism between 3-hydroxyphenyl and 4-hydroxyphenyl piperidine derivatives is a textbook example of how a minor structural change can dramatically redirect pharmacological activity.

-

The 3-hydroxyphenyl isomer is a validated and potent scaffold for generating opioid receptor antagonists and dopamine receptor modulators . Future research in this area could focus on achieving higher receptor subtype selectivity, particularly for kappa-opioid antagonists, which have potential as treatments for addiction and depression.

-

The 4-hydroxyphenyl isomer provides a versatile starting point for developing analgesics with potentially novel mechanisms and ligands for other CNS targets like the NOP receptor .[5] A key area for future exploration is the direct, systematic comparison of these derivatives in head-to-head assays to fully elucidate the mechanisms behind their analgesic effects and determine their potential for non-addictive pain therapies.

By understanding the fundamental physicochemical and SAR differences driven by the hydroxyl position, drug development professionals can make more informed decisions in scaffold selection, library design, and lead optimization, ultimately accelerating the path to novel therapeutics.

References

-

Zimmerman, D. M., Leander, J. D., Cantrell, B. E., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for .mu.- and .kappa.-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841. [Link]

-

Zimmerman, D. M., Leander, J. D., Cantrell, B. E., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]

-

Hacksell, U., Arvidsson, L. E., Svensson, U., et al. (1984). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and Its Analogues: Central Dopamine Receptor Activity. Journal of Medicinal Chemistry, 27(8), 1003-1007. [Link]

-

ChEMBL. (n.d.). Document Report Card for CHEMBL1126828. ChEMBL. [Link]

-

Hacksell, U., Arvidsson, L. E., Svensson, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

-

Zimmerman, D. M., Leander, J. D., Cantrell, B. E., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for .mu.- and .kappa.-opioid receptors. ACS Publications. [Link]

-

Carlsson, A. (1983). Dopamine receptor agonists: intrinsic activity vs. state of receptor. Journal of Neural Transmission, 57(4), 309-315. [Link]

-

Bignan, G., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3054-3058. [Link]

-

Le Bourdonnec, B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 180-184. [Link]

-

Portoghese, P. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 31(2), 281-288. [Link]

-

Bignan, G., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3059-3063. [Link]

-

Rafiq, K., & Saify, Z. S. (2014). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate. [Link]

-

Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-341. [Link]

-

Largent, B. L., Gundlach, A. L., & Snyder, S. H. (1984). Psychotomimetic opiate receptors labeled and visualized with (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine. Proceedings of the National Academy of Sciences, 81(15), 4983-4987. [Link]

-

Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. [Link]

-

Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Molbase. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Molbase. [Link]

-

Lee, J., Ziering, A., Heineman, S. D., & Berger, L. (1947). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry, 12(6), 885-893. [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

-

Sarwat, J., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharma and Bio Sciences, 3(3), 543-551. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

-

J. Org. Chem. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. [Link]

- Google Patents. (2016). Preparation method of 3-hydroxy piperidine.

-

Gatiatulin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2759. [Link]

-

van der Weide, J., et al. (1986). Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics. Scilit. [Link]

-

Gatiatulin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Brus, B., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5163. [Link]

-

Szlasa, W., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

Sources

- 1. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Document: Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (CHEMB... - ChEMBL [ebi.ac.uk]

- 12. Dopamine receptor agonists: intrinsic activity vs. state of receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

pKa Values and Ionization States of 3-(Piperidin-4-yloxy)phenol: A Comprehensive Mechanistic and Experimental Guide

An in-depth technical analysis of the ionization states and pKa values of 3-(Piperidin-4-yloxy)phenol, designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

3-(Piperidin-4-yloxy)phenol (CAS: 718596-86-2 | MW: 193.24 g/mol ) is a bifunctional molecule featuring a basic secondary amine (piperidine ring) and an acidic phenolic hydroxyl group linked via an ether bridge. In drug development, the ionization state of a pharmacophore dictates its solubility, lipophilicity (logD), and passive membrane permeability. Because the pKa values of its two ionizable centers are remarkably close ( ΔpKa<1 ), this molecule exhibits complex overlapping equilibria, necessitating highly orthogonal analytical techniques to resolve its macroscopic and microscopic ionization constants.

Theoretical Framework of Ionization

As an Application Scientist, I approach pKa prediction by deconstructing the molecule into its isolated functional groups and applying Hammett principles and inductive ( −I ) effects to explain causality.

-

Piperidine Nitrogen (Basic Center): Unsubstituted piperidine has a highly basic pKa of 11.22. However, the introduction of an ether oxygen at the C4 position exerts a strong electron-withdrawing inductive effect through the sigma-bond framework. Literature values for similar analogs, such as 4-methoxypiperidine, show a depressed pKa of approximately 9.83[1]. Consequently, the macroscopic pKa of the piperidine nitrogen in our target molecule is predicted to be ~9.8 .

-

Phenolic Hydroxyl (Acidic Center): Unsubstituted phenol has a pKa of 9.95. The meta-alkoxy substitution exerts a mild electron-withdrawing effect ( σm≈+0.11 ). More importantly, at physiological pH (7.4), the piperidine nitrogen is fully protonated. This cationic ammonium center exerts a through-space electrostatic field effect that stabilizes the developing phenolate anion. This synergistic stabilization depresses the phenol pKa to approximately 9.5 – 9.6 .

Because the acidic and basic pKa values are nearly identical, the molecule does not simply transition from a cation to a neutral species. Instead, it populates four distinct microstates, heavily favoring a zwitterionic intermediate.

Ionization State Distribution (Speciation)

The speciation of 3-(Piperidin-4-yloxy)phenol is governed by four microscopic constants ( k1,k2,k3,k4 ).

Microstate equilibria of 3-(Piperidin-4-yloxy)phenol across varying pH levels.

Data Presentation: Speciation vs. pH (Predicted)

| pH Level | Environment | Dominant Species | Pharmacokinetic Implication |

| 1.2 | Gastric Fluid | Cationic (>99%) | High aqueous solubility; ideal for salt formulation (e.g., HCl salt). |

| 7.4 | Blood Plasma | Cationic (~99%) | Good solubility; relies on active transport or paracellular routes for permeability. |

| 9.7 | Intestinal / Basic | Zwitterionic / Neutral | Maximum lipophilicity (highest logD); optimal passive diffusion state. |

| 12.0 | Analytical Basic | Anionic (>99%) | Highly water-soluble phenolate; poor membrane permeability. |

Experimental Methodologies for pKa Determination

The Causality of the Method: Potentiometry measures bulk proton transfer but struggles to assign overlapping pKa values to specific functional groups. UV-Vis solves this. The deprotonation of the phenol to a phenolate anion extends the π -conjugated system, causing a distinct bathochromic (red) shift and hyperchromic effect in the UV spectrum (typically shifting λmax from ~270 nm to ~290 nm)[3]. Because the piperidine nitrogen lacks a UV chromophore, tracking absorbance at 290 nm isolates the exact micro-constant of the phenol[3].

Protocol: Automated Dual UV-Vis/Potentiometric Titration

This protocol ensures high scientific integrity by utilizing a closed-loop, self-validating workflow based on the foundational standards established by [4].

-

System Calibration: Calibrate the glass pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01) to ensure a Nernstian slope (>98%).

-

Sample Preparation: Dissolve 2.0 mg of 3-(Piperidin-4-yloxy)phenol in 50 mL of 0.15 M KCl aqueous solution.

-

Expert Insight: The 0.15 M KCl matrix is critical. It maintains a constant ionic strength that mimics physiological conditions and stabilizes the activity coefficients of the ions, ensuring thermodynamic accuracy.

-

-

Environmental Control: Sparge the titration vessel continuously with Argon gas.

-

Expert Insight: This prevents atmospheric CO2 from dissolving to form carbonic acid, a parasitic equilibrium that artificially depresses high-pH volumetric data.

-

-

Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl to fully protonate the molecule into its cationic state.

-

Automated Titration & Dual Acquisition: Inject standardized 0.1 M KOH in 0.05 mL increments. After a 30-second equilibration delay per injection, simultaneously record the pH (via electrode) and the UV absorbance profile (via a flow-cell spectrophotometer).

-

Data Processing: Utilize Target Factor Analysis (TFA) and Bjerrum plots to deconvolute the overlapping macro-constants into specific micro-constants[3].

Integrated workflow for orthogonal pKa determination using potentiometry and UV-Vis.

Implications for Drug Development

Understanding the precise ionization profile of 3-(Piperidin-4-yloxy)phenol is paramount for downstream formulation:

-

Salt Selection: Because the piperidine nitrogen has a pKa of ~9.8, the molecule easily forms stable, highly crystalline salts with strong acids (e.g., Hydrochloride, Mesylate)[5]. The ΔpKa between the amine and HCl is >10 , guaranteeing complete proton transfer and a robust solid-state API.

-

Lipophilicity & Permeability: At physiological pH (7.4), the molecule is >99% ionized (cationic). While this guarantees excellent dissolution in the gastrointestinal tract, it restricts passive transcellular diffusion across the lipophilic core of the intestinal epithelium. Medicinal chemists utilizing this building block often mask the basic amine (e.g., via amidation or reductive amination) if central nervous system (CNS) penetration or high oral bioavailability is required.

References

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.[Link]

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[Link]

-

Benet, L. Z., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.[Link]

-

Al-Ghamdi, A. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.[Link]

Sources

- 1. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Potentiometric Evaluation of Stability Constants of Two-Step Overlapping Equilibria via a Bilogarithmic Hyperbolic Cosine Method [scirp.org]

- 5. ijirss.com [ijirss.com]

Methodological & Application

Application Note: Chemoselective N-Alkylation of 3-(Piperidin-4-yloxy)phenol

Executive Summary & Strategic Rationale

The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery, enabling the precise modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. 3-(Piperidin-4-yloxy)phenol (CAS: 718596-86-2) presents a unique synthetic challenge: it possesses two distinct nucleophilic centers—a secondary amine within the piperidine ring and a phenolic hydroxyl group.

For researchers and drug development professionals, achieving chemoselective N-alkylation without competitive O-alkylation (etherification) is critical to maintaining high yields and avoiding complex downstream purifications. This application note details the mechanistic causality and provides validated, step-by-step protocols for two orthogonal N-alkylation strategies: Reductive Amination and Controlled Direct Alkylation .

Mechanistic Insights: The Causality of Chemoselectivity

To design a self-validating experimental system, one must exploit the inherent electronic and steric differences between the secondary amine and the phenol.

The Reductive Amination Pathway (Kinetic Control)

Reductive amination is the premier method for chemoselective N-alkylation. The causality relies on the inability of phenols to form stable iminium intermediates. When 3-(Piperidin-4-yloxy)phenol is exposed to an aldehyde or ketone in the presence of a mild acid (e.g., acetic acid), only the secondary amine condenses to form an electrophilic iminium ion.

The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over Sodium borohydride (NaBH₄) due to the electron-withdrawing nature of its three acetate ligands. These ligands stabilize the boron-hydride bond, rendering STAB too weak to reduce unactivated aldehydes or ketones, but sufficiently reactive to reduce the highly electrophilic, positively charged iminium ion . This kinetic differentiation guarantees near-perfect N-chemoselectivity.

The Direct Alkylation Pathway (Thermodynamic & Steric Control)

Direct alkylation using alkyl halides (e.g., benzyl bromide, methyl iodide) requires meticulous base selection. The phenol group has a pKa of ~9.5–10.0. If a strong or unhindered base like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) is used, the phenol is deprotonated to a phenoxide anion. Because oxygen is less sterically hindered and highly charge-dense, the phenoxide will aggressively compete with the amine, leading to O-alkylation .

To prevent this, N,N-Diisopropylethylamine (DIPEA) is utilized. While DIPEA is basic enough (conjugate acid pKa ~10.5) to neutralize the hydrohalic acid byproduct, its extreme steric bulk prevents it from acting as a nucleophile or efficiently generating "naked" phenoxide ions. Consequently, the inherently higher nucleophilicity of the secondary nitrogen (due to its lower electronegativity compared to oxygen) drives the reaction exclusively toward N-alkylation .

Fig 1. Mechanistic pathways governing the chemoselective N-alkylation over O-alkylation.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes based on established literature for piperidinol derivatives .

| Parameter | Protocol A: Reductive Amination | Protocol B: Direct Alkylation |

| Reagents | Aldehyde/Ketone, NaBH(OAc)₃, AcOH | Alkyl Halide, DIPEA |

| Solvent | DCE or THF (Anhydrous) | DMF or Acetonitrile (Anhydrous) |

| Chemoselectivity (N:O) | > 99:1 | ~ 90:10 (Highly dependent on halide) |

| Typical Yield | 85% – 95% | 65% – 80% |

| Reaction Time | 4 – 12 hours | 12 – 24 hours |

| Risk of Over-alkylation | Very Low (Stops at tertiary amine) | Moderate (Quaternary salts possible) |

| Best Suited For | Complex, bulky, or functionalized alkyl groups | Simple, highly reactive primary alkyl groups |

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Preferred)

This protocol is a self-validating system: the consumption of the secondary amine can be visually tracked via TLC using a Ninhydrin stain. The starting material will stain a vivid purple/pink, whereas the tertiary amine product will not stain strongly with Ninhydrin, but will be visible under UV (254 nm) due to the phenol ring.

Materials:

-

3-(Piperidin-4-yloxy)phenol (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Glacial Acetic Acid (1.0 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

-

Dissolution: In an oven-dried round-bottom flask purged with argon, dissolve 3-(Piperidin-4-yloxy)phenol (1.0 eq) in anhydrous DCE (0.2 M concentration).

-

Iminium Formation: Add the target aldehyde/ketone (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes. Causality note: This pre-stirring ensures complete conversion to the iminium ion before the reductant is introduced, preventing premature reduction of the carbonyl.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control any mild exotherm.

-

Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the Ninhydrin-active starting material spot disappears.

-

Quenching (Self-Validation): Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Logic: This neutralizes the acetic acid and destroys excess hydride safely, while keeping the phenol (pKa ~10) protonated and partitioned in the organic layer.

-

Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography to yield the pure N-alkylated product.

Fig 2. Step-by-step workflow for the highly chemoselective reductive amination protocol.

Protocol B: Controlled Direct N-Alkylation

Use this protocol when the corresponding aldehyde/ketone is unavailable, and a simple alkyl halide (e.g., methyl iodide, benzyl bromide) must be used.

Materials:

-

3-(Piperidin-4-yloxy)phenol (1.0 eq)

-

Alkyl Halide (1.05 eq)

-

N,N-Diisopropylethylamine, DIPEA (1.5 eq)

-

Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

-

Preparation: Dissolve 3-(Piperidin-4-yloxy)phenol (1.0 eq) in anhydrous MeCN (0.1 M) under an inert nitrogen atmosphere.

-

Base Addition: Add DIPEA (1.5 eq) to the stirring solution. Causality note: DIPEA is strictly chosen over K₂CO₃ to prevent the formation of the highly nucleophilic phenoxide anion.

-

Controlled Alkylation: Using a syringe pump, add the alkyl halide (1.05 eq) dropwise over 1 hour at 0 °C. Logic: Slow addition at low temperature maintains a low steady-state concentration of the electrophile, minimizing the risk of forming quaternary ammonium salts (over-alkylation).

-

Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Workup: Evaporate the MeCN under reduced pressure. Redissolve the crude residue in Ethyl Acetate and wash with water to remove DIPEA hydrohalide salts.

-

Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography.

References

-

Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017. URL:[Link]

-

ResearchGate. "Procedure for N-alkylation of Piperidine?" Scientific Forum Discussions, 16 Mar. 2017. URL:[Link]

-

Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, vol. 10, no. 5, 2006, pp. 971-1031. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Piperidine-Phenol Intermediates

Welcome to the Advanced Chromatography Support Center. Isolating bifunctional intermediates containing both a basic piperidine moiety (pKa ~11) and a weakly acidic phenol group (pKa ~10) presents unique chromatographic challenges. High polarity, zwitterionic tendencies, and susceptibility to oxidation require a strategic, mechanism-driven approach.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your purification workflows.

Diagnostic Purification Workflow

Workflow for isolating polar piperidine-phenol intermediates based on impurity profiling.

Troubleshooting & FAQs

Q1: My piperidine-phenol intermediate is streaking severely on normal-phase silica, and recovery is terrible. What is the mechanistic cause, and how do I fix it? Causality: Bare silica gel contains acidic silanol groups (pKa ~4.5–5.0). The highly basic secondary amine of the piperidine ring (pKa ~11) undergoes strong, often irreversible, ion-exchange interactions with these silanols, leading to severe peak tailing and material loss[1]. Simultaneously, the phenol group acts as a hydrogen-bond donor, further increasing retention. Solution: You must suppress the ionization of the silica. Add a basic modifier such as 1–2% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH/NH₄OH) to mask the acidic silanols[1]. Alternatively, switch to an amine-functionalized silica stationary phase, which inherently provides a neutral surface for basic compounds.

Q2: How can I leverage Catch-and-Release chromatography for this specific bifunctional molecule? Causality: Strong Cation Exchange (SCX) relies on a propylsulfonic acid stationary phase (pKa < 1). When you load your crude mixture, the basic piperidine nitrogen is protonated and binds ionically to the sulfonic acid[2]. Because the phenol group is only weakly acidic (pKa ~10), it remains neutral under these loading conditions and does not interfere with the binding mechanism. Solution: Pass the crude mixture through an SCX-2 column. Neutral and acidic impurities (including unreacted phenols or non-basic byproducts) will wash straight through[2]. You then release the target intermediate by eluting with 2M Ammonia in Methanol, which deprotonates the piperidine, breaking the ionic bond and eluting the pure product[2].

Q3: When transitioning to Reverse-Phase HPLC (RP-HPLC), my intermediate elutes in the void volume. How do I optimize the mobile phase? Causality: At neutral pH, the piperidine is fully protonated and highly polar, preventing it from partitioning effectively into the hydrophobic C18 stationary phase. Solution: You must carefully tune the pH. Using a low-pH mobile phase (e.g., pH 2.5 with 0.1M citric acid/phosphate buffer) achieves two things: it fully protonates (neutralizes) the residual silanols on the C18 column to prevent tailing, and it keeps the phenol fully protonated (neutral and more lipophilic)[3]. To overcome the polarity of the protonated amine, use an aqueous-compatible C18 column (AQ-C18) or a Phenyl-hexyl column. A Phenyl-hexyl phase provides alternative retention mechanisms via strong π-π interactions with the phenol ring, significantly improving retention of polar basic compounds [4].

Self-Validating Experimental Protocols

Protocol A: SCX-2 Catch-and-Release Purification

This protocol isolates the basic piperidine-phenol from neutral/acidic reaction debris. It is self-validating through orthogonal TLC checks.

-

Column Conditioning: Solvate a pre-packed SCX-2 (Propylsulfonic Acid) cartridge with 5 Column Volumes (CV) of Methanol (MeOH), followed by 5 CV of Dichloromethane (DCM).

-

Sample Loading: Dissolve the crude intermediate in a minimum volume of DCM (or DMF if solubility is poor). Load onto the cartridge at a flow rate of 1-2 mL/min.

-

Washing (Validation Step 1): Wash the column with 5 CV of DCM, followed by 5 CV of MeOH.

-

Self-Validation: Spot the wash fractions on a TLC plate and visualize with UV (254 nm). You should see neutral/acidic impurities eluting. Spray the plate with Ninhydrin; the lack of a colored spot confirms your basic piperidine is safely retained on the column.

-

-

Elution: Elute the target intermediate using 5 CV of 2M Ammonia in Methanol (NH₃/MeOH).

-

Collection (Validation Step 2): Collect the eluate.

-

Self-Validation: Spot the eluate on TLC. A strong positive Ninhydrin or Dragendorff stain confirms the release of the piperidine-phenol.

-

-

Concentration: Evaporate the volatile NH₃/MeOH under reduced pressure to yield the free-base intermediate[2].

Protocol B: pH-Optimized Reverse-Phase HPLC Polishing

Used for separating structurally similar basic byproducts (e.g., desmethyl or regioisomeric impurities).

-

Mobile Phase Preparation:

-

Solvent A: 0.1M Citric Acid / 0.2M Sodium Dihydrogen Phosphate buffer in LC-MS grade water. Adjust exactly to pH 2.5[3].

-

Solvent B: Acetonitrile (MeCN).

-

-

Column Selection: Install an AQ-C18 or Phenyl-hexyl column (e.g., 5 µm, 150 x 4.6 mm)[4].

-

System Equilibration (Validation Step 1): Run 5% Solvent B for 10 minutes.

-

Self-Validation: Monitor the baseline at 254 nm and 280 nm (optimal for phenols). A stable baseline confirms buffer equilibrium and suppresses baseline drift during the gradient.

-

-

Injection & Gradient: Inject the sample (dissolved in 5% B). Run a shallow gradient from 5% B to 70% B over 20 minutes[3].

-

Fraction Collection (Validation Step 2): Collect peaks based on UV threshold.

-

Self-Validation: Immediately analyze the main peak fraction via LC-MS to confirm the correct m/z. Phenols are prone to oxidation; if an M+16 peak is observed, purge your mobile phases with Argon to prevent on-column oxidation.

-

Quantitative Method Comparison

| Purification Method | Optimal Stationary Phase | Mobile Phase / Modifiers | Target Impurities Removed | Typical Recovery |

| Normal Phase (Modified) | Bare Silica | DCM / MeOH / 1-2% NH₄OH | Lipophilic byproducts | 60 - 75% |

| Catch-and-Release | SCX-2 (Propylsulfonic Acid) | Load: DCM Elute: 2M NH₃ in MeOH | Neutral & Acidic species | 85 - 95% |

| Reverse-Phase HPLC | AQ-C18 or Phenyl-hexyl | pH 2.5 Phosphate/Citrate buffer & MeCN | Structurally similar bases | 80 - 90% |

References

- ISOLUTE® Si Propylsulfonic Acid (SCX-2)

- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.

- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

- MADAM - Benchchem (Purification Str

Sources

Technical Support Center: Palladium Removal from Piperidine Derivatives